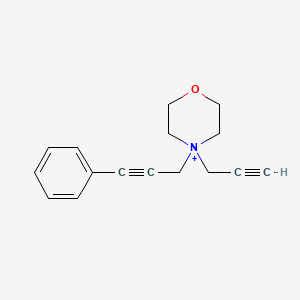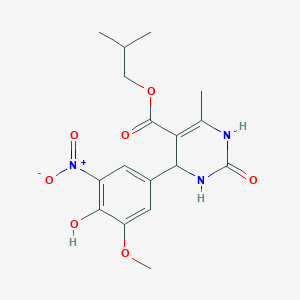
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is a synthetic organic compound with the molecular formula C15H13N3O3 It is a derivative of barbituric acid, featuring an indole moiety attached to the barbituric acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid can be synthesized through a condensation reaction between 1,3-dimethylbarbituric acid and 3-formylindole. The reaction typically involves the use of a base such as sodium ethoxide in ethanol as a solvent. The reaction mixture is heated under reflux conditions to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole moiety allows for electrophilic substitution reactions, where electrophiles can replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the barbituric acid core.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid involves its interaction with specific molecular targets. The indole moiety allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The barbituric acid core can also interact with biological macromolecules, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(1-naphthylmethylene)barbituric acid
- 5-(Anilinomethylene)barbituric acid
- 5-(4-Nitrobenzylidene)barbituric acid
Uniqueness
1,3-Dimethyl-5-(3-indolylmethylene)barbituric acid is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. The indole ring is known for its ability to engage in various interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications .
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
6-hydroxy-5-[(E)-indol-3-ylidenemethyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H13N3O3/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7- |
InChI Key |
BTYSUCRIJZMZPS-CLFYSBASSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=C\2/C=NC3=CC=CC=C32)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=C2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622290.png)
![3-[(2E)-2-(4-fluorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11622291.png)
![2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11622300.png)

![7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11622328.png)
![4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate](/img/structure/B11622336.png)

![3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11622353.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622370.png)
![ethyl (2Z)-2-(4-chlorobenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622372.png)
![3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622378.png)

![2-butyl-1-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622393.png)
